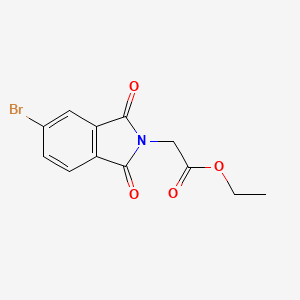

ethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Descripción general

Descripción

Ethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound with varied applications in organic synthesis and medicinal chemistry. Its structure and reactivity make it a useful building block for the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of related ethyl isoindole acetate derivatives involves multi-step processes, typically starting from simpler precursors. For instance, ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a related compound, was synthesized from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and bis(dimethylamino)-tert-butoxymethane, followed by treatment with various nucleophiles to afford amino substituted products (Bevk et al., 2001).

Molecular Structure Analysis

The molecular structure of similar compounds often features interesting conformations and intramolecular interactions. For example, the crystal structure of a related compound, ethyl 2-[9-(5-bromo-2-hydroxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]acetate, revealed a shallow sofa conformation of the central dihydropyridine ring and intramolecular hydrogen bonding (Mohamed et al., 2017).

Chemical Reactions and Properties

Ethyl isoindole acetates react with various nucleophiles, leading to the formation of different fused heterocycles. These reactions are influenced by the choice of nucleophiles and reaction conditions. For instance, the reaction of ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate with N,N'-, C,N-, and C,O'-ambident nucleophiles yielded fused pyrimidinones, quinolizinones, and pyranones (Bevk et al., 2001).

Safety and Hazards

As with any chemical, handling ethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate should be done with appropriate safety precautions. It’s important to avoid direct inhalation of dust and to follow good laboratory practices. This compound may be irritating to the eyes and skin, so protective gloves and eyewear should be worn when handling it .

Propiedades

IUPAC Name |

ethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO4/c1-2-18-10(15)6-14-11(16)8-4-3-7(13)5-9(8)12(14)17/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQGVDUMTYUNOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-benzothiazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5531348.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5531358.png)

![1-(4-chlorophenyl)-5-methyl-4-[3-(methylthio)propanoyl]-2-piperazinone](/img/structure/B5531361.png)

![7-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5531364.png)

![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5531382.png)

![3-{5-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1H-benzimidazol-1-yl}-1-propanol dihydrochloride](/img/structure/B5531403.png)

![N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5531412.png)

![1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone](/img/structure/B5531421.png)

![1,3-dimethyl-5-(2-{4-[(3-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5531423.png)

![2-(2-naphthyloxy)-N-[4-(2-pyridinylmethyl)phenyl]acetamide](/img/structure/B5531430.png)